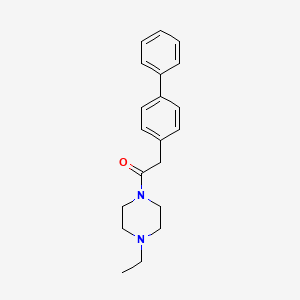![molecular formula C22H35N3O2 B5307920 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-adamantyl)piperazine](/img/structure/B5307920.png)
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-adamantyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-adamantyl)piperazine, commonly known as A-401, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound is a potent inhibitor of the dopamine transporter, which makes it a promising candidate for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
作用机制
A-401 works by binding to the dopamine transporter and preventing the reuptake of dopamine into the presynaptic neuron. This results in an increase in the concentration of dopamine in the synaptic cleft, which can improve the symptoms of Parkinson's disease and 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-adamantyl)piperazine.
Biochemical and Physiological Effects
A-401 has been shown to have significant biochemical and physiological effects. Studies have shown that A-401 can increase the concentration of dopamine in the brain, which can improve the symptoms of Parkinson's disease and this compound. Additionally, A-401 has been shown to have a low affinity for other neurotransmitter transporters, which reduces the risk of side effects.
实验室实验的优点和局限性
A-401 has several advantages for lab experiments. It is a potent inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in the brain. Additionally, A-401 has a low affinity for other neurotransmitter transporters, which reduces the risk of side effects. However, A-401 has some limitations for lab experiments. It is a synthetic compound, which can make it difficult to obtain in large quantities. Additionally, A-401 has a short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for the study of A-401. One direction is to study its potential use in the treatment of other neurological disorders, such as depression and anxiety. Additionally, future studies could investigate the long-term effects of A-401 on the brain and its potential for addiction. Finally, future studies could investigate the potential use of A-401 in combination with other drugs for the treatment of neurological disorders.
合成方法
A-401 can be synthesized through a series of chemical reactions. The first step involves the reaction between 1-adamantylamine and acetyl chloride to form N-acetyl-1-adamantylamine. The second step involves the reaction between N-acetyl-1-adamantylamine and piperazine-1-carboxylic acid to form 1-(1-adamantyl)-4-(piperazin-1-yl)butan-1-one. The final step involves the reaction between 1-(1-adamantyl)-4-(piperazin-1-yl)butan-1-one and acetic anhydride to form 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-adamantyl)piperazine.
科学研究应用
A-401 has been extensively studied for its potential use in the treatment of neurological disorders. Studies have shown that A-401 is a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the dopamine transporter, A-401 increases the concentration of dopamine in the brain, which can improve the symptoms of Parkinson's disease and 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-adamantyl)piperazine.
属性
IUPAC Name |
1-[4-[4-(1-adamantyl)piperazine-1-carbonyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O2/c1-16(26)23-4-2-20(3-5-23)21(27)24-6-8-25(9-7-24)22-13-17-10-18(14-22)12-19(11-17)15-22/h17-20H,2-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSWXBZNASQDSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5307853.png)
![1-[3-(1H-imidazol-4-yl)-2-(1H-pyrrol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5307858.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)butanamide](/img/structure/B5307861.png)
![4-{[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]amino}butanoic acid](/img/structure/B5307864.png)
![2-{[4-(4-pyridinyl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5307872.png)
![3-{[4-(3-hydroxybenzyl)piperazin-1-yl]methyl}-6-methylquinolin-2(1H)-one](/img/structure/B5307873.png)
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5307883.png)
![N-(4-fluorophenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5307891.png)
![N~1~-(5-fluoro-2-methylphenyl)-N~2~-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]glycinamide](/img/structure/B5307896.png)
![6-({[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}amino)pyrazine-2-carboxamide](/img/structure/B5307899.png)
![3-(hydroxymethyl)-1-[2-(1H-imidazol-2-yl)benzoyl]-3-piperidinol](/img/structure/B5307901.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(1-methyl-1H-benzimidazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5307904.png)

![8-[6-(4-morpholinylcarbonyl)-2-pyrazinyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5307941.png)